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molecular formula C30H49NO3S B8582877 N-octadecylpyridinium p-toluenesulfonate

N-octadecylpyridinium p-toluenesulfonate

Cat. No. B8582877
M. Wt: 503.8 g/mol
InChI Key: AOSAPFIEKADTIU-UHFFFAOYSA-M
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Patent
US06184180B2

Procedure details

In a 100 ml flask equipped with a stirrer, a condenser and a calcium chloride dryer tube were charged 9.3 g of pyridine and 5.0 g of octadecyl p-toluenesulfonate, and the mixture was refluxed for 6 hours. After cooling the reaction mixture to room temperature, precipitated crystals were collected by filtration under reduced pressure. The resulting crystals were washed with acetone to obtain 5.9 g of the title compound. Melting point: 133*.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:29])[CH:6]=[CH:5][C:4]([S:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])(=[O:9])=[O:8])=[CH:3][CH:2]=1.[N:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>>[C:1]1([CH3:29])[CH:2]=[CH:3][C:4]([S:7]([O-:10])(=[O:8])=[O:9])=[CH:5][CH:6]=1.[CH2:11]([N+:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCCCCC)C
Name
Quantity
9.3 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml flask equipped with a stirrer, a condenser and a calcium chloride dryer tube
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration under reduced pressure
WASH
Type
WASH
Details
The resulting crystals were washed with acetone

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C(CCCCCCCCCCCCCCCCC)[N+]1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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